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molecular formula C12H13N3 B1336689 N~3~-Benzylpyridine-2,3-Diamine CAS No. 79707-12-3

N~3~-Benzylpyridine-2,3-Diamine

Cat. No. B1336689
M. Wt: 199.25 g/mol
InChI Key: MUKAGFLFIMVSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04450164

Procedure details

A mixture of 2,3-diaminopyridine (45 g), ethanol (500 ml), triethylamine (42 g) and benzyl bromide (70.5 g) was stirred at room temperature for 3 days. The solvent was evaporated in vacuo and the residue partitioned between chloroform (500 ml) and water (400 ml). The organic layer was eparated, filtered through a silica gel plug and evaporated in vacuo. The residue was triturated with hot chlorobutane to yield a brown powder.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C(O)C.[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(N(CC)CC)C>[NH2:1][C:2]1[C:7]([NH:8][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
NC1=NC=CC=C1N
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
70.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
42 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between chloroform (500 ml) and water (400 ml)
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel plug
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hot chlorobutane
CUSTOM
Type
CUSTOM
Details
to yield a brown powder

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
NC1=NC=CC=C1NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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